Ethyl 2-bromo-3-(4-fluorophenyl)propanoate
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Overview
Description
Ethyl 2-bromo-3-(4-fluorophenyl)propanoate is an organic compound with the molecular formula C11H12BrFO2. It is a derivative of propanoic acid and contains both bromine and fluorine atoms, making it a halogenated ester. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Mode of Action
It is known that brominated and fluorinated compounds often interact with their targets through halogen bonding, which can lead to changes in the target’s function .
Pharmacokinetics
The compound’s molecular weight (27512 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well absorbed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-(4-fluorophenyl)propanoate can be synthesized through several methods. One common route involves the bromination of ethyl 3-(4-fluorophenyl)propanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Products vary based on the nucleophile used, such as ethyl 3-(4-fluorophenyl)propanoate when hydroxide is the nucleophile.
Reduction: Ethyl 2-bromo-3-(4-fluorophenyl)propanol.
Oxidation: 2-bromo-3-(4-fluorophenyl)propanoic acid.
Scientific Research Applications
Ethyl 2-bromo-3-(4-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 2-bromo-3-(4-fluorophenyl)propanoate can be compared with other halogenated esters such as:
Ethyl 2-chloro-3-(4-fluorophenyl)propanoate: Similar structure but contains chlorine instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
Ethyl 2-bromo-3-(4-chlorophenyl)propanoate: Contains a chlorine atom on the phenyl ring instead of fluorine. This substitution can affect the compound’s electronic properties and reactivity.
Ethyl 2-bromo-3-phenylpropanoate: Lacks the halogen substituent on the phenyl ring, leading to different chemical behavior and applications.
This compound is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
ethyl 2-bromo-3-(4-fluorophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVWDFCNACXBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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